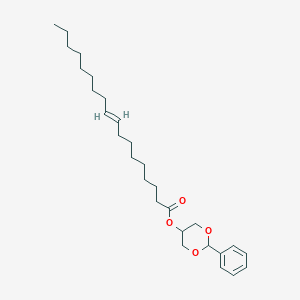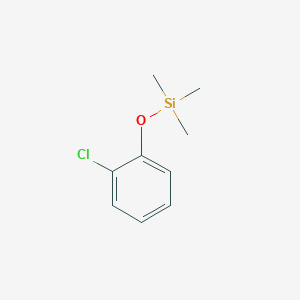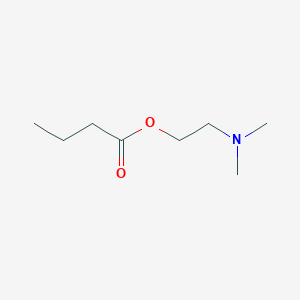
Butanoic acid, 2-(dimethylamino)ethyl ester
Descripción general
Descripción
Butanoic acid, 2-(dimethylamino)ethyl ester, also known as DMAE or dimethylethanolamine, is a naturally occurring compound found in small amounts in the brain. It is a choline precursor and is involved in the synthesis of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. DMAE has gained attention for its potential use in improving cognitive function and memory, as well as its potential applications in skincare products.
Mecanismo De Acción
Butanoic acid, 2-(dimethylamino)ethyl ester is thought to work by increasing the levels of choline and acetylcholine in the brain. Acetylcholine plays a critical role in cognitive function, including memory and learning.
Efectos Bioquímicos Y Fisiológicos
Butanoic acid, 2-(dimethylamino)ethyl ester has been shown to increase the levels of choline and acetylcholine in the brain, which may improve cognitive function. It has also been shown to have antioxidant properties and to improve skin firmness and elasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Butanoic acid, 2-(dimethylamino)ethyl ester in lab experiments is its potential cognitive enhancing effects. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential effects on the brain.
Direcciones Futuras
1. Further research is needed to fully understand the mechanism of action of Butanoic acid, 2-(dimethylamino)ethyl ester and its potential cognitive enhancing effects.
2. Studies are needed to determine the optimal dosage and duration of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation for cognitive enhancement.
3. More research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in skincare products.
4. Further studies are needed to determine the safety and potential side effects of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation.
5. Research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in other areas, such as sports performance and mood enhancement.
In conclusion, Butanoic acid, 2-(dimethylamino)ethyl ester is a naturally occurring compound that has gained attention for its potential cognitive enhancing effects and its potential applications in skincare products. While more research is needed to fully understand its mechanism of action and potential applications, Butanoic acid, 2-(dimethylamino)ethyl ester shows promise as a potential tool for improving cognitive function and skin health.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(dimethylamino)ethyl ester has been studied for its potential cognitive enhancing effects. In a double-blind, placebo-controlled study, Butanoic acid, 2-(dimethylamino)ethyl ester was found to improve attention and vigilance in healthy volunteers. Another study found that Butanoic acid, 2-(dimethylamino)ethyl ester improved memory and learning in rats.
Butanoic acid, 2-(dimethylamino)ethyl ester has also been studied for its potential use in skincare products. It has been shown to have antioxidant properties and to improve skin firmness and elasticity.
Propiedades
Número CAS |
16597-65-2 |
|---|---|
Nombre del producto |
Butanoic acid, 2-(dimethylamino)ethyl ester |
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
Clave InChI |
NCOVMJHPLAYTJS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCN(C)C |
SMILES canónico |
CCCC(=O)OCCN(C)C |
Otros números CAS |
16597-65-2 |
Sinónimos |
Butanoic acid 2-(dimethylamino)ethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

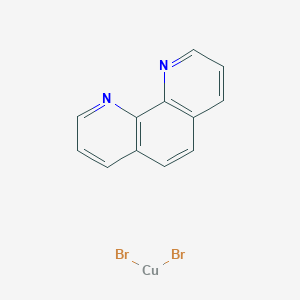
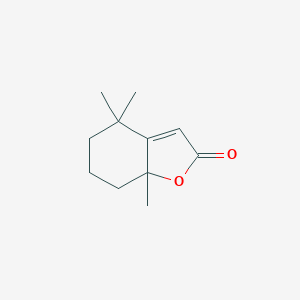
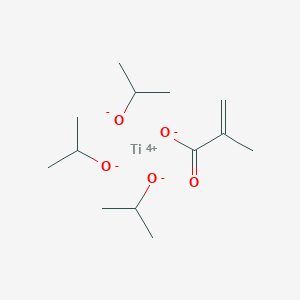
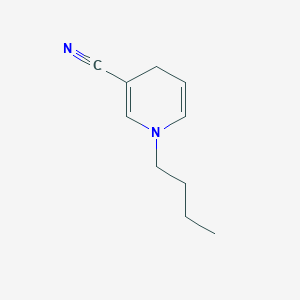

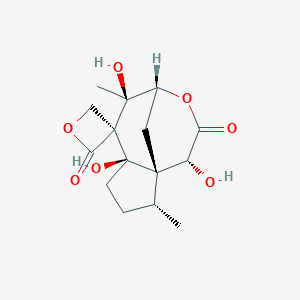
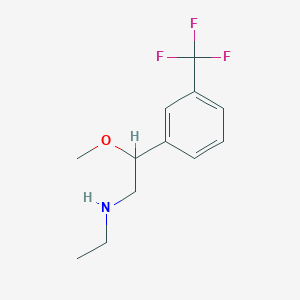
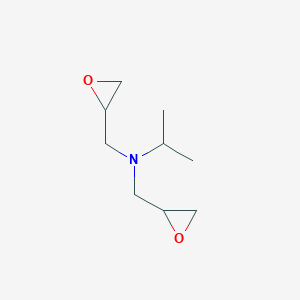

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)


